Enalkiren

Catalog No.
S527102
CAS No.
113082-98-7
M.F
C35H56N6O6
M. Wt
656.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enalkiren

CAS Number

113082-98-7

Product Name

Enalkiren

IUPAC Name

3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide

Molecular Formula

C35H56N6O6

Molecular Weight

656.9 g/mol

InChI

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1

InChI Key

KQXVERRYBYGQJZ-WRPDIKACSA-N

SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O

Solubility

Soluble in DMSO

Synonyms

(N-(3-amino-3-methyl-1-oxobutyl)-4-methoxy-L-phenylalanyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-histidinamide, A 64662, A-64662, Abbott 64662, enalkiren

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O

Isomeric SMILES

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O

Description

The exact mass of the compound Enalkiren is 656.4261 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enalkiren, also known as A-64662, belongs to a class of drugs called direct renin inhibitors (DRIs). Renin is an enzyme produced by the kidneys that plays a key role in regulating blood pressure. DRIs work by directly inhibiting renin, thereby preventing the production of angiotensin I, a molecule that constricts blood vessels and raises blood pressure [].

  • Development of DRIs

    Enalkiren was one of the first orally active DRIs developed in the 1980s alongside remikiren and zankiren []. These early DRIs helped researchers understand the renin-angiotensin-aldosterone system (RAAS) and its role in blood pressure control.

  • Mechanism of action studies

    Research using Enalkiren has contributed to a better understanding of how DRIs work at the molecular level. Studies investigated how Enalkiren binds to the renin enzyme, preventing it from converting angiotensinogen to angiotensin I [].

  • Comparison with other antihypertensives

    Enalkiren was compared to other classes of blood pressure medications, such as ACE inhibitors, in pre-clinical studies. This research helped assess the potential advantages and disadvantages of DRIs for treating hypertension [].

  • Limitations of Enalkiren

    Despite promising results in pre-clinical studies, Enalkiren faced limitations. Research showed poor oral bioavailability, meaning the body absorbed a low amount of the drug []. This limited its potential for further clinical development.

Enalkiren, also known by its chemical name 3-amino-N-[(1S)-1-{[(1S)-1-{[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]carbamoyl}-2-(1H-imidazol-5-yl)ethyl]carbamoyl}-2-(4-methoxyphenyl)ethyl]-3-methylbutanamide, is a potent dipeptide renin inhibitor. Its molecular formula is C35H56N6O6, and it has a CAS Registry number of 113082-98-7. Enalkiren mimics the transition state of angiotensinogen, the substrate for renin, thereby effectively inhibiting its activity .

As mentioned earlier, enalkiren acts as a renin inhibitor. It binds to the active site of renin, preventing it from cleaving angiotensinogen. This disrupts the RAS pathway, leading to decreased angiotensin II production and ultimately, lower blood pressure [].

Enalkiren is currently undergoing research, and its safety profile in humans is not fully established. More studies are needed to determine its potential side effects and interactions with other medications [].

The primary reaction involving Enalkiren is its competitive inhibition of renin. By binding to the active site of renin, Enalkiren prevents the conversion of angiotensinogen to angiotensin I. This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor involved in blood pressure regulation . The binding mechanism involves hydrogen bonding and van der Waals interactions between Enalkiren and the active site residues of renin .

Enalkiren has demonstrated significant biological activity in clinical settings. It produces dose-dependent suppression of plasma renin activity and angiotensin II levels when administered intravenously. Clinical studies have shown that doses as low as 0.3 mg/kg can lead to significant reductions in systolic and diastolic blood pressure in hypertensive patients. Notably, this effect persists despite a relatively short plasma half-life of approximately 1.6 hours . Furthermore, Enalkiren has been noted for its prolonged pharmacologic activity without evidence of tachyphylaxis during extended treatment periods .

The synthesis of Enalkiren involves assembling several key building blocks through peptide coupling techniques. The process typically includes:

  • Protection of amino groups: To prevent unwanted reactions during synthesis.
  • Coupling: The sequential addition of amino acids using coupling reagents.
  • Deprotection: Removal of protective groups to yield the final product.
  • Purification: Techniques such as chromatography are employed to isolate Enalkiren from by-products .

Enalkiren shares similarities with several other renin inhibitors but stands out due to its unique structural features and mechanism of action. Below is a comparison with notable similar compounds:

CompoundChemical Structure TypeMechanism of ActionBioavailabilityDevelopment Status
AliskirenNon-peptideDirect renin inhibitionModerate (5%)Marketed
RemikirenPeptideCompetitive inhibitionLowDiscontinued
ZankirenPeptideCompetitive inhibitionLowDiscontinued
EnalkirenPeptideMimics transition state for inhibitionVery lowDiscontinued

Uniqueness: Enalkiren's design allows it to mimic the transition state of angiotensinogen more effectively than many earlier inhibitors, although it suffers from low bioavailability compared to later non-peptide alternatives like Aliskiren .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

656.42613353 g/mol

Monoisotopic Mass

656.42613353 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0U7YZ42Z47

MeSH Pharmacological Classification

Protease Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Aspartic peptidases [EC:3.4.23.-]
REN [HSA:5972] [KO:K01380]

Other CAS

113082-98-7

Wikipedia

Enalkiren

Dates

Modify: 2024-04-14
1: Gupta SK, Granneman GR, Packer M, Boger RS. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of enalkiren (Abbott-64662, a renin inhibitor). II: A dose-ranging study in patients with congestive heart failure. J Cardiovasc Pharmacol. 1993 May;21(5):834-40. PubMed PMID: 7685457.
2: Boger RS, Glassman HN, Cavanaugh JH, Schmitz PJ, Lamm J, Moyse D, Cohen A, Kleinert HD, Luther RR. Prolonged duration of blood pressure response to enalkiren, the novel dipeptide renin inhibitor, in essential hypertension. Hypertension. 1990 Jun;15(6 Pt 2):835-40. PubMed PMID: 2190927.
3: Glassman HN, Kleinert HD, Boger RS, Moyse DM, Griffiths AN, Luther RR. Clinical pharmacology of enalkiren, a novel, dipeptide renin inhibitor. J Cardiovasc Pharmacol. 1990;16 Suppl 4:S76-81. Review. PubMed PMID: 1705633.
4: Cordero P, Fisher ND, Moore TJ, Gleason R, Williams GH, Hollenberg NK. Renal and endocrine responses to a renin inhibitor, enalkiren, in normal humans. Hypertension. 1991 Apr;17(4):510-6. PubMed PMID: 2013477.
5: Neuberg GW, Kukin ML, Penn J, Medina N, Yushak M, Packer M. Hemodynamic effects of renin inhibition by enalkiren in chronic congestive heart failure. Am J Cardiol. 1991 Jan 1;67(1):63-6. PubMed PMID: 1986506.
6: Tzoupis H, Leonis G, Avramopoulos A, Reis H, Czyżnikowska Ż, Zerva S, Vergadou N, Peristeras LD, Papavasileiou KD, Alexis MN, Mavromoustakos T, Papadopoulos MG. Elucidation of the binding mechanism of renin using a wide array of computational techniques and biological assays. J Mol Graph Model. 2015 Nov;62:138-49. doi: 10.1016/j.jmgm.2015.09.015. Epub 2015 Sep 25. PubMed PMID: 26421414.
7: Delabays A, Nussberger J, Porchet M, Waeber B, Hoyos P, Boger R, Glassman H, Kleinert HD, Luther R, Brunner HR. Hemodynamic and humoral effects of the new renin inhibitor enalkiren in normal humans. Hypertension. 1989 Jun;13(6 Pt 2):941-7. PubMed PMID: 2661434.
8: Fisher ND, Allan DR, Gaboury CL, Hollenberg NK. Intrarenal angiotensin II formation in humans. Evidence from renin inhibition. Hypertension. 1995 May;25(5):935-9. PubMed PMID: 7737730.
9: Jackson B, Liu G, Perich RB, Paxton D, McNicols L, Gutteridge G, Johnston CI. Haemodynamic, renal and hormonal responses to enalkiren in four patients with post-surgical oliguria. Clin Exp Pharmacol Physiol. 1994 Feb;21(2):163-6. PubMed PMID: 8039272.
10: Gupta SK, Granneman GR, Boger RS, Hollenberg NK, Luther RR. Simultaneous modeling of the pharmacokinetic and pharmacodynamic properties of enalkiren (Abbott-64662, a new renin inhibitor). I: Single dose study. Drug Metab Dispos. 1992 Nov-Dec;20(6):821-5. PubMed PMID: 1362933.
11: Anderson PW, Do YS, Schambelan M, Horton R, Boger RS, Luther RR, Hsueh WA. Effects of renin inhibition in systemic hypertension. Am J Cardiol. 1990 Dec 1;66(19):1342-7. PubMed PMID: 2244565.
12: Clozel JP, Fischli W. Comparative effects of three different potent renin inhibitors in primates. Hypertension. 1993 Jul;22(1):9-17. PubMed PMID: 8319997.
13: Neutel JM, Luther RR, Boger RS, Weber MA. Immediate blood pressure effects of the renin inhibitor enalkiren and the angiotensin-converting enzyme inhibitor enalaprilat. Am Heart J. 1991 Oct;122(4 Pt 1):1094-100. PubMed PMID: 1656720.
14: Fisher ND, Allan D, Kifor I, Gaboury CL, Williams GH, Moore TJ, Hollenberg NK. Responses to converting enzyme and renin inhibition. Role of angiotensin II in humans. Hypertension. 1994 Jan;23(1):44-51. PubMed PMID: 8282330.
15: Giardina WJ, Kleinert HD, Ebert DM, Wismer CT, Chekal MA, Stein HH. Intraocular pressure lowering effects of the renin inhibitor ABBOTT-64662 diacetate in animals. J Ocul Pharmacol. 1990 Summer;6(2):75-83. PubMed PMID: 2203852.
16: Luther RR, Glassman HN, Boger RS. Renin inhibitors in hypertension. Clin Nephrol. 1991 Oct;36(4):181-6. Review. PubMed PMID: 1959244.
17: Weber MA, Neutel JM, Essinger I, Glassman HN, Boger RS, Luther R. Assessment of renin dependency of hypertension with a dipeptide renin inhibitor. Circulation. 1990 Jun;81(6):1768-74. PubMed PMID: 2188754.
18: Bolger G, Vigeant JC, Liard F, Simoneau B, Thibeault D, Pilote L, Lamarre D, Jung G, Anderson P, Jaramillo J. The human renin infused rat: use as an in vivo model for the biological evaluation of human renin inhibitors. Can J Physiol Pharmacol. 1999 Nov;77(11):886-95. PubMed PMID: 10593662.
19: Boyd SA, Fung AK, Baker WR, Mantei RA, Armiger YL, Stein HH, Cohen J, Egan DA, Barlow JL, Klinghofer V, et al. C-terminal modifications of nonpeptide renin inhibitors: improved oral bioavailability via modification of physicochemical properties. J Med Chem. 1992 May 15;35(10):1735-46. PubMed PMID: 1588555.
20: Jadhav M, Yeola C, Zope G, Nabar A. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development. J Postgrad Med. 2012 Jan-Mar;58(1):32-8. doi: 10.4103/0022-3859.93250. Review. PubMed PMID: 22387646.

Explore Compound Types